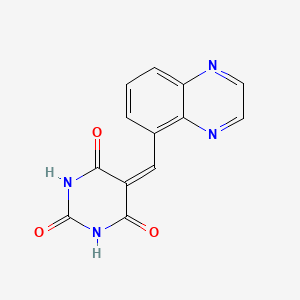

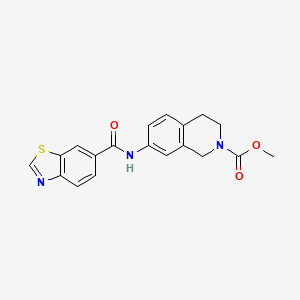

![molecular formula C15H10ClN3OS B2765277 4-chloro-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 391867-40-6](/img/structure/B2765277.png)

4-chloro-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-chloro-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C15H10ClN3OS and its molecular weight is 315.78. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

4-chloro-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide and its derivatives are subjects of extensive research due to their potential biological activities and applications in medicinal chemistry. One significant study focuses on the synthesis of novel 4-chloro-benzamides derivatives containing substituted five-membered heteroaryl ring, evaluated as RET kinase inhibitors for cancer therapy. These compounds, particularly one featuring a 1,2,4-oxadiazole, have shown to inhibit RET kinase activity at both molecular and cellular levels, suggesting their potential as lead compounds for further investigation in cancer treatment (Han et al., 2016).

Another related research avenue explores substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These compounds demonstrate excellent kinase selectivity, favorable pharmacokinetic properties, and robust in vivo efficacy in human lung and colon carcinoma xenograft models, highlighting their therapeutic potential in cancer treatment (Borzilleri et al., 2006).

Chemical Synthesis and Reactivity

Beyond their biological applications, compounds related to 4-chloro-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide are explored for their unique chemical synthesis and reactivity. For instance, research into the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles by oxidative dimerization of thioamides has yielded high yields, showcasing the reactivity and synthetic utility of thiadiazole derivatives in producing compounds with potential biological activity (Takikawa et al., 1985).

Mecanismo De Acción

Target of Action

Similar compounds have been found to targetVascular endothelial growth factor receptor 1 (VEGFR1) and CDK6/9 . These targets play crucial roles in cell signaling and regulation of cell cycle, respectively.

Mode of Action

It’s suggested that the compound may interact with its targets, leading to changes in their activity . For instance, compounds targeting CDK6/9 are known to suppress downstream signaling pathways, inhibit cell proliferation, block cell cycle progression, and induce cellular apoptosis .

Biochemical Pathways

Based on its potential targets, it can be inferred that it may affect pathways related to cell signaling and cell cycle regulation .

Pharmacokinetics

Similar compounds have been found to have good oral bioavailability and extensive protein binding . The compound’s impact on bioavailability would depend on these properties, as well as factors such as its solubility and stability.

Result of Action

Based on its potential targets, it can be inferred that the compound may have effects such as inhibition of cell proliferation, induction of cellular apoptosis, and alteration of cell signaling .

Análisis Bioquímico

Biochemical Properties

These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Cellular Effects

Preliminary studies suggest that it may interact with various types of cells and cellular processes .

Molecular Mechanism

It is suggested that it may exert its effects at the molecular level, including potential binding interactions with biomolecules .

Propiedades

IUPAC Name |

4-chloro-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3OS/c16-11-6-4-10(5-7-11)14(20)19-15-18-13(9-21-15)12-3-1-2-8-17-12/h1-9H,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCQWELBLOBIXGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6-((4-(trifluoromethyl)benzyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2765195.png)

![3-[(4-fluorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2765196.png)

![3-(2-chlorobenzyl)-5-(3-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2765197.png)

![N-(2-Methoxy-2-phenylbutyl)pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2765198.png)

![N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2765199.png)

![2-Cyclopropyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2765202.png)

![ethyl 2-[(2Z)-2-[(3-phenylpropanoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2765212.png)